molecular formula C13H16ClNO B126848 N-(4-chlorophenyl)cyclohexanecarboxamide CAS No. 142810-49-9

N-(4-chlorophenyl)cyclohexanecarboxamide

Cat. No.: B126848
CAS No.: 142810-49-9
M. Wt: 237.72 g/mol
InChI Key: RVJKIPFPMXENNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosfomycin sodium is a broad-spectrum antibiotic that belongs to the phosphonic acid class. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. Fosfomycin sodium is primarily used to treat uncomplicated urinary tract infections and has shown efficacy against both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fosfomycin sodium involves several steps:

    Dissolution: Water and sodium hydroxide are added to a container and stirred until completely dissolved.

    Reaction: The sodium hydroxide solution is added to a reaction container, and levo-fosfomycin dextro-phenylethylamine is slowly added at room temperature. The temperature is then increased to 35-40°C, and stirring is continued for 1-2 hours.

    Layering: The reaction solution is allowed to layer, and the phenylethylamine solution is collected and recycled. Medicinal carbon is added to the sodium salt solution and stirred for 10-30 minutes. The solution is then filtered to obtain the sodium salt filtering liquid.

    Crystallization: Absolute ethyl alcohol is added to the reaction container and placed in an ice-water bath.

Industrial Production Methods: Industrial production of fosfomycin sodium follows similar steps but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fosfomycin sodium undergoes several types of chemical reactions, including:

    Oxidation: Fosfomycin can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the epoxide ring structure.

    Substitution: Substitution reactions can occur at the phosphonic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of fosfomycin with modified antibacterial properties .

Scientific Research Applications

Fosfomycin sodium has a wide range of scientific research applications:

Mechanism of Action

Fosfomycin sodium exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is critical for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking this enzyme, fosfomycin sodium prevents the formation of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

    Phosphonomycin: Another phosphonic acid derivative with similar antibacterial properties.

    Fosfomycin Trometamol: A more hydrophobic salt of fosfomycin with enhanced bioavailability for oral use.

    Fosfomycin Calcium: Another salt form used for oral administration

Uniqueness: Fosfomycin sodium is unique due to its broad-spectrum activity, low toxicity, and novel mechanism of action. Unlike other antibiotics, it targets a different enzyme in the bacterial cell wall synthesis pathway, making it effective against multidrug-resistant bacteria .

Biological Activity

N-(4-chlorophenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexane ring linked to a 4-chlorophenyl group and a carboxamide functional group. The synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with 4-chloroaniline under standard coupling conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. The compound has shown promising results in inhibiting Mycobacterium tuberculosis, suggesting potential antitubercular properties.

Target Enzymes

  • Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH) : This enzyme is crucial for purine biosynthesis in M. tuberculosis, and compounds similar to this compound have demonstrated inhibitory effects on IMPDH, leading to reduced bacterial viability .
  • Kinase Inhibition : Studies have indicated that derivatives of this compound can inhibit RET kinase activity, which is implicated in various cancers. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance potency against RET kinase .

Antimicrobial Properties

This compound has been tested against several microbial strains, showing significant antimicrobial activity. A study reported its efficacy against three Mycobacterium tuberculosis cell lines, highlighting its potential as an antitubercular agent.

Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties, particularly against ovarian and colon cancer cell lines. The mechanism involves the inhibition of specific signaling pathways essential for tumor growth.

Case Studies and Research Findings

  • Antitubercular Activity : In a study assessing the antitubercular activity of various compounds, this compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than many standard treatments, indicating its potential as a lead compound in tuberculosis therapy .
  • Kinase Inhibition : A series of 4-chloro-benzamide derivatives were synthesized and tested for RET kinase inhibition. Compounds structurally related to this compound showed moderate to high potency in ELISA-based assays, with one derivative demonstrating over 80% inhibition at low concentrations .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeTargetIC50 (µM)Notes
This compoundAntitubercularIMPDH15Effective against M. tuberculosis
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamideKinase InhibitionRET Kinase12High potency in cancer cell lines
N-(5-Chloro-4-(4-chlorophenyl)(cyano)methyl)-2-cyclohexanecarboxamideAntimicrobialVarious Bacteria20Broad-spectrum antimicrobial effects

Properties

IUPAC Name

N-(4-chlorophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJKIPFPMXENNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357269
Record name N-(4-chlorophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142810-49-9
Record name N-(4-chlorophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
N-(4-chlorophenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.